molecular formula C23H22FN3O6 B2502087 Ethyl 4-(2-((2-ethoxyphenyl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 899943-05-6

Ethyl 4-(2-((2-ethoxyphenyl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2502087
CAS No.: 899943-05-6
M. Wt: 455.442
InChI Key: MTVQUDZWRAVWBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(2-((2-ethoxyphenyl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a dihydropyridazine core substituted with a 4-fluorophenyl group at position 1, a 2-ethoxyphenyl carbamoyloxyethoxy side chain at position 4, and an ester group at position 2.

Properties

IUPAC Name

ethyl 4-[2-(2-ethoxyanilino)-2-oxoethoxy]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3O6/c1-3-31-18-8-6-5-7-17(18)25-20(28)14-33-19-13-21(29)27(16-11-9-15(24)10-12-16)26-22(19)23(30)32-4-2/h5-13H,3-4,14H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTVQUDZWRAVWBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)COC2=CC(=O)N(N=C2C(=O)OCC)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(2-((2-ethoxyphenyl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate, a complex organic compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure that includes an ethyl ester, oxo groups, and an amino moiety, which contribute to its potential pharmacological properties.

  • Molecular Formula : C23_{23}H22_{22}FN_{N}₃O6_{6}
  • Molecular Weight : 455.4 g/mol
  • CAS Number : 899943-05-6

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The presence of the oxo and amino groups allows for interactions with various enzymes, potentially inhibiting their activity.
  • Modulation of Gene Expression : Similar compounds have been shown to affect transcription factors involved in cell proliferation and differentiation, suggesting that this compound may also influence gene expression pathways.
  • Cytotoxic Effects : Preliminary studies indicate that derivatives of this compound exhibit cytotoxicity against cancer cell lines, possibly through apoptosis induction.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
CytotoxicityInduces apoptosis in cancer cell lines
AntimicrobialExhibits activity against specific bacterial strains
Anti-inflammatoryReduces inflammation markers in vitro
Enzyme InhibitionInhibits specific metabolic enzymes

Case Studies

  • Cytotoxicity Assessment
    • A study evaluated the cytotoxic effects of various pyridazine derivatives, including the target compound, on human cancer cell lines (e.g., HeLa and MCF-7). Results showed a significant reduction in cell viability at higher concentrations, indicating potential for use in cancer therapy.
  • Antimicrobial Activity
    • Research demonstrated that derivatives similar to this compound exhibited antimicrobial properties against Gram-positive and Gram-negative bacteria. The mechanism was linked to disruption of bacterial cell wall synthesis.
  • Anti-inflammatory Properties
    • In a controlled experiment, the compound was tested for its ability to reduce pro-inflammatory cytokines in a lipopolysaccharide (LPS)-induced inflammation model. The results indicated a dose-dependent decrease in cytokine levels, suggesting its potential as an anti-inflammatory agent.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound and its derivatives. The mechanism of action often involves:

  • Inhibition of Cell Proliferation : Compounds similar to Ethyl 4-(2-((2-ethoxyphenyl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate have shown significant cytotoxicity against various cancer cell lines, including HCT-116 (colon cancer) and MDA-MB-231 (breast cancer).

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
7cHCT-1161.36
8bHCT-1162.34
7cMDA-MB-2316.67
8bMDA-MB-23116.03

These results suggest that structural modifications can enhance anticancer activity significantly.

Antibacterial Activity

In addition to its anticancer properties, the compound exhibits antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli.

Table 2: Antibacterial Activity

CompoundPathogenZone of Inhibition (mm)
8cStaphylococcus aureus12
8cEscherichia coli11

The antibacterial efficacy is assessed using agar diffusion tests, indicating that specific structural features contribute to its effectiveness against bacterial strains.

Case Studies

Several case studies illustrate the biological activity of derivatives related to this compound:

  • Anticancer Activity Case Study : A study evaluated similar pyridazine derivatives on MDA-MB-231 cells, revealing significant apoptosis induction through mitochondrial pathways.
  • Antibacterial Properties Case Study : Another investigation focused on the antibacterial efficacy of phthalazinone derivatives that share structural similarities with this compound. Results indicated promising inhibition against bacterial strains with minimal cytotoxicity towards normal cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridazine Core

(a) Ethyl 4-(2-((4-ethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate
  • Key Differences : The ethoxy group on the phenyl ring is at the para position (vs. ortho in the target compound), and the 4-fluorophenyl is replaced with a p-tolyl group (4-methylphenyl).
  • The methyl group on the p-tolyl moiety increases hydrophobicity (higher logP) compared to the fluorine atom .
(b) Ethyl 4-(2-((3,5-dimethylphenyl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS: 899960-24-8)
  • Key Differences : The 2-ethoxyphenyl is replaced with a 3,5-dimethylphenyl group.
  • Impact : The electron-donating methyl groups may enhance electron density at the amide nitrogen, altering hydrogen-bonding interactions. The molecular weight increases to 439.4 g/mol (vs. ~435 g/mol for the target compound) due to the additional methyl groups .
(c) Ethyl 6-oxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxylate (CAS: 478067-01-5)
  • Key Differences : The 2-ethoxycarbamoyloxyethoxy side chain is absent; instead, trifluoromethyl groups are present at position 4 on the pyridazine core and the phenyl ring.
  • Impact : The trifluoromethyl groups significantly increase lipophilicity (XLogP3 = 3.4) and molecular weight (380.24 g/mol). This substitution pattern may enhance metabolic stability but reduce aqueous solubility .

Heterocyclic Core Modifications

(a) Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
  • Key Differences : The dihydropyridazine core is replaced with a tetrahydrobenzo[b]thiophene ring.
  • Impact: The benzo[b]thiophene system introduces sulfur, which may alter electronic properties and binding affinity. Synthesis yield (22%) is lower than typical pyridazine derivatives, possibly due to steric challenges in the thiophene system .

Functional Group Variations

(a) Ethyl 4-[2-(3-chlorophenyl)-2-oxoethyl]tetrahydro-1(2H)-pyrazinecarboxylate
  • Key Differences : The pyridazine core is replaced with a tetrahydropyrazine ring, and the side chain contains a 3-chlorophenyl ketone instead of a carbamoyloxy group.
  • Impact: The pyrazine ring introduces basic nitrogen atoms, which may improve water solubility.

Comparative Data Table

Compound Name Core Structure Substituents (Positions) Molecular Weight (g/mol) XLogP3 Key Properties/Applications
Target Compound Dihydropyridazine 1-(4-Fluorophenyl), 4-(2-ethoxycarbamoyloxyethoxy) ~435 ~2.8* Potential kinase inhibitor
Ethyl 4-(2-((4-ethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate Dihydropyridazine 1-(p-Tolyl), 4-(4-ethoxycarbamoyloxyethoxy) ~440 ~3.1 Enhanced hydrophobicity
Ethyl 6-oxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxylate Dihydropyridazine 1-(3-Trifluoromethylphenyl), 4-(trifluoromethyl) 380.24 3.4 High lipophilicity, metabolic stability
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Tetrahydrobenzo[b]thiophene 4-Hydroxyphenyl, 2-ethoxycarbamoyl ~390 ~2.5 Lower synthetic yield (22%)

*Estimated based on analogous structures.

Research Findings and Trends

  • Fluorine vs. Methyl : The 4-fluorophenyl group in the target compound offers a balance between electronegativity and steric bulk compared to bulkier p-tolyl or trifluoromethyl groups .
  • Heterocyclic Cores : Pyridazine derivatives generally exhibit higher synthetic yields (>50%) compared to tetrahydrobenzo[b]thiophene analogs (22%), likely due to fewer steric challenges .

Q & A

Q. (Basic) What are the standard synthetic routes for this compound, and what key reaction conditions are critical for achieving optimal yields?

The synthesis involves multi-step reactions, typically starting with the formation of the dihydropyridazine core. Key steps include:

  • Nucleophilic substitution to introduce the 2-ethoxyphenylamino-oxoethoxy group under mild basic conditions (e.g., K₂CO₃ in acetone) .
  • Esterification of the carboxylate group using ethanol and acid catalysis . Critical conditions include:
  • Solvent choice (polar aprotic solvents like DMF for coupling reactions) .
  • Temperature control (0–60°C to avoid side reactions) .
  • Catalysts such as EDCI/HOBt for amide bond formation . Purification via column chromatography (ethyl acetate/hexane gradients) ensures >90% purity .

Q. (Basic) What analytical techniques are most effective for confirming the molecular structure and purity?

  • 1H/13C NMR : Assigns proton and carbon environments, confirming substituent connectivity (e.g., distinguishing fluorophenyl and ethoxyphenyl groups) .
  • High-resolution mass spectrometry (HR-MS) : Validates molecular weight (e.g., [M+H]+ ion matching C₂₃H₂₂FN₃O₅) .
  • Infrared spectroscopy (IR) : Identifies carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups .
  • X-ray crystallography : Resolves stereochemistry and crystal packing (SHELX software for refinement) .
  • HPLC : Assesses purity (>95% for biological assays) .

Q. (Basic) Which functional groups in this compound are most reactive, and how do they influence its chemical behavior?

  • Ethyl ester : Susceptible to hydrolysis under acidic/basic conditions, enabling prodrug strategies .
  • Dihydropyridazine core : Participates in redox reactions and hydrogen bonding with biological targets .
  • Fluorophenyl group : Enhances lipophilicity and metabolic stability via C-F bonds .
  • Amide linkage : Stabilizes conformation and facilitates enzyme interactions (e.g., protease inhibition) .

Advanced Research Questions

Q. (Advanced) How can researchers resolve contradictions in reported biological activity data across studies?

Discrepancies may arise from:

  • Assay variability : Standardize protocols (e.g., identical cell lines, incubation times) .
  • Compound purity : Validate via HPLC and elemental analysis .
  • Solubility differences : Use DMSO stocks with consistent concentrations (<0.1% to avoid cytotoxicity) .
  • Target selectivity : Perform kinase profiling or proteome-wide screens to identify off-target effects .

Q. (Advanced) What strategies optimize reaction yields when scaling up synthesis, and how are byproducts minimized?

  • Design of Experiments (DoE) : Statistically optimize variables (e.g., solvent volume, stoichiometry) .
  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity for the dihydropyridazine core .
  • Byproduct mitigation : Use scavenger resins (e.g., polymer-bound isocyanates to trap excess reagents) .
  • In-line analytics : Monitor reactions via FTIR or Raman spectroscopy for real-time adjustments .

Q. (Advanced) How can computational modeling predict this compound’s interaction with enzymatic targets?

  • Molecular docking (AutoDock Vina) : Predict binding modes to targets like cyclooxygenase-2 (COX-2) or kinases .
  • Molecular dynamics (GROMACS) : Simulate ligand-receptor stability over 100-ns trajectories to identify critical residues .
  • QM/MM hybrid methods : Calculate electronic interactions at enzymatic active sites (e.g., charge transfer in amide bonds) . Validate predictions with mutagenesis (e.g., alanine scanning) or surface plasmon resonance (SPR) binding assays .

Q. (Advanced) How do structural modifications (e.g., substituent variations) impact bioactivity, and what SAR trends are observed?

  • Fluorophenyl vs. methylphenyl : Fluorine enhances membrane permeability (logP reduction by ~0.5 units) but may reduce solubility .
  • Ethoxy vs. methoxy groups : Larger ethoxy groups improve metabolic stability but increase steric hindrance .
  • Ester vs. carboxylic acid : Ethyl ester prolongs half-life in vivo but requires hydrolysis for activation . Tabulated SAR data from analogues (e.g., IC₅₀ against COX-2):
Substituent R₁R₂IC₅₀ (μM)
4-FluorophenylOEt0.12
4-MethylphenylOMe0.45
PhenylOH1.20

Source: Derived from analogues in

Q. (Advanced) What experimental and computational methods validate the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose to pH 1–13 buffers, UV light, and 40°C/75% RH for 4 weeks; monitor via LC-MS .
  • Plasma stability assays : Incubate with human plasma (37°C, 24h); quantify parent compound using UPLC .
  • DFT calculations (Gaussian) : Predict hydrolysis pathways of the ester group (e.g., activation energies for acid-catalyzed cleavage) .

Q. (Advanced) How can researchers design derivatives to enhance selectivity for a specific biological target?

  • Fragment-based drug design : Replace the ethoxyphenyl group with bioisosteres (e.g., thiophene) to reduce off-target binding .
  • Proteolysis-targeting chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands to degrade disease-related proteins .
  • Co-crystallization : Solve structures with target enzymes (e.g., COX-2) to guide rational modifications .

Q. (Advanced) What methodologies address low solubility challenges in in vivo studies?

  • Nanoparticle encapsulation : Use PLGA polymers to improve bioavailability (e.g., 2.5-fold increase in AUC) .
  • Salt formation : Convert the free acid form (post-ester hydrolysis) to sodium salts for aqueous formulations .
  • Prodrug strategies : Introduce PEGylated groups to enhance solubility while retaining activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.